3-(Hydroxymethyl)heptan-2-one

Flavor Regulation Food Safety GRAS Status

3-(Hydroxymethyl)heptan-2-one (CAS 65405-68-7), also designated as 3-Octanon-1-ol, is a C8 β-hydroxyketone. It is a colorless liquid with powerful, herbaceous, fruity, and mildly spicy odor characteristics.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 65405-68-7
Cat. No. B1599868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)heptan-2-one
CAS65405-68-7
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCCCC(CO)C(=O)C
InChIInChI=1S/C8H16O2/c1-3-4-5-8(6-9)7(2)10/h8-9H,3-6H2,1-2H3
InChIKeyMHOXVRWQBOAOAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water;  soluble in alcohol

Structure & Identifiers


Interactive Chemical Structure Model





3-(Hydroxymethyl)heptan-2-one (CAS 65405-68-7): Supplier Evaluation & Sourcing Guide


3-(Hydroxymethyl)heptan-2-one (CAS 65405-68-7), also designated as 3-Octanon-1-ol, is a C8 β-hydroxyketone [1]. It is a colorless liquid with powerful, herbaceous, fruity, and mildly spicy odor characteristics [2]. The compound is primarily utilized as a flavor ingredient and is generally recognized as safe (GRAS) with FEMA No. 2804 [1]. It is structurally defined by a ketone at C2 and a hydroxymethyl substituent at C3 on a heptane backbone.

Why Flavor Formulators Cannot Simply Substitute 3-(Hydroxymethyl)heptan-2-one with 2-Heptanone or 3-Octanone


The generic structural class of C7-C8 ketones encompasses a wide range of volatiles used in flavor and fragrance applications, yet direct substitution of 3-(Hydroxymethyl)heptan-2-one with structural isomers or simpler analogs is typically not viable due to pronounced differences in regulatory status, lipophilicity, vapor pressure, and olfactory impact. Unlike its non-hydroxylated analog 2-Heptanone, 3-(Hydroxymethyl)heptan-2-one holds a unique GRAS designation (FEMA 2804) and defined food use levels [1], which is a critical procurement differentiator for food-grade applications. Furthermore, the presence of the β-hydroxyketone moiety alters its physicochemical profile—specifically its logP and vapor pressure—relative to 2-Heptanone and 3-Octanone , directly impacting the temporal release profile and perceived intensity in complex matrices. Substitution without reformulation risks both non-compliance and a significant deviation from the target flavor character, underscoring the necessity of specific selection criteria.

Quantitative Differentiation: 3-(Hydroxymethyl)heptan-2-one vs. In-Class Analogs


Regulatory Differentiator: GRAS Designation (FEMA 2804) vs. 3-Octanone (FEMA 2803)

3-(Hydroxymethyl)heptan-2-one is assigned FEMA No. 2804 and holds GRAS status with defined usage limits in food categories, whereas the structurally related 3-Octanone (FEMA 2803) possesses a distinct regulatory profile [1]. The established FEMA limits for 3-(Hydroxymethyl)heptan-2-one provide a defined safety framework for formulation [2].

Flavor Regulation Food Safety GRAS Status

Sensory Property Threshold: Bitter Note Detection >20 ppm

The olfactory and taste profile of 3-(Hydroxymethyl)heptan-2-one is concentration-dependent, exhibiting a specific sensory threshold not reported for its non-hydroxylated analog 2-Heptanone. At concentrations above 20 ppm, the compound displays a characteristic slightly bitter note, while below this level it presents as warm and fruity [1]. This is a distinct behavioral property of the β-hydroxyketone.

Flavor Chemistry Sensory Analysis Threshold

Physicochemical Differentiator: Lipophilicity (logP 1.16) vs. 2-Heptanone (logP 1.98)

The experimental logP value for 3-(Hydroxymethyl)heptan-2-one is 1.16 , significantly lower than the reported logP of 1.98 for 2-Heptanone [1]. This nearly one-log unit difference in lipophilicity directly impacts partitioning behavior in emulsions and release kinetics from food matrices.

Physical Chemistry Lipophilicity logP

Volatility Profile: Lower Vapor Pressure vs. 2-Heptanone

3-(Hydroxymethyl)heptan-2-one exhibits a measured vapor pressure of 0.0163 mmHg at 25°C . In contrast, 2-Heptanone demonstrates a substantially higher vapor pressure of approximately 4.73 mmHg under the same conditions . This significant difference in volatility directly influences aroma intensity and longevity.

Volatility Vapor Pressure Flavor Release

Market Access: Explicit Inclusion in China NHC Food Additive Registry

3-(Hydroxymethyl)heptan-2-one is explicitly listed as '3-Octanon-1-ol' in the China National Health Commission (NHC) permitted food additive ingredient registry [1]. This provides a clear regulatory pathway for use in food products in China, a distinction not universally shared by all in-class ketone flavorings.

Regulatory Affairs Market Access Food Additives

Procurement-Guided Application Scenarios for 3-(Hydroxymethyl)heptan-2-one (CAS 65405-68-7)


Precision Flavor Formulation in Beverages and Confections

For flavorists developing complex beverage (up to 0.20 mg/kg) and candy (up to 0.80 mg/kg) formulations, 3-(Hydroxymethyl)heptan-2-one is selected for its ability to impart powerful herbaceous, fruity, and spicy notes at defined, safe concentrations [1]. The quantitative logP difference of 1.16 (vs. 1.98 for 2-Heptanone) guides its superior integration into aqueous beverage matrices, where its lower volatility ensures a more sustained aroma profile compared to its more volatile analog 2-Heptanone.

High-Temperature Baked Goods Requiring Sustained Aroma

In baked goods (0.6–0.8 mg/kg) and savory seasonings (up to 1.0 mg/kg) [1], the compound's low vapor pressure of 0.0163 mmHg at 25°C is a key performance advantage. This property, stemming from the β-hydroxyketone structure, allows the molecule to better survive the baking process and provide a longer-lasting aromatic finish compared to more volatile ketone alternatives like 2-Heptanone (vapor pressure 4.73 mmHg) , which would flash off more readily.

Flavor Systems with Concentration-Dependent Nuance Control

When a flavor profile requires a nuanced, concentration-dependent character, 3-(Hydroxymethyl)heptan-2-one is the preferred choice over 2-Heptanone. Formulators utilize the known sensory threshold (bitter above 20 ppm, warm and fruity below) [1] as a precise tool to tune the final taste. This predictable behavior allows for the creation of complex, layered flavor experiences—such as a fruity top note that evolves into a more complex, slightly spicy body—which is not achievable with the monochromatic flavor profile of simpler ketones.

Regulatory-Compliant Product Development for the Chinese Market

For R&D teams developing food and beverage products for export to or production in China, sourcing 3-(Hydroxymethyl)heptan-2-one is a strategic procurement decision. Its explicit listing in the China NHC permitted food additive registry [1] provides a clear and compliant pathway to market. This differentiates it from other structurally similar flavoring agents that may lack this explicit regulatory approval, thereby minimizing the risk of import rejections and costly reformulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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